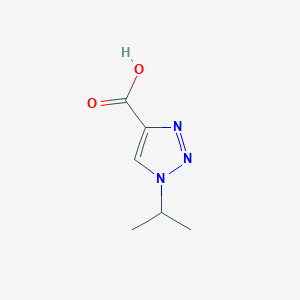

1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

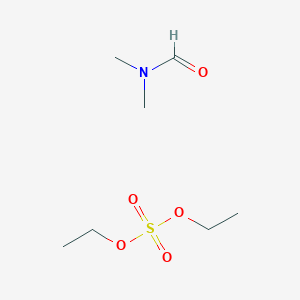

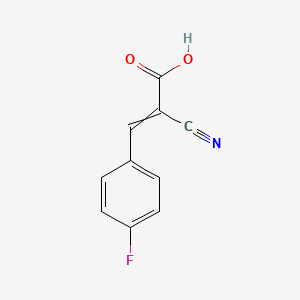

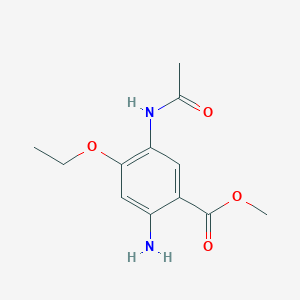

1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a unique chemical compound with the empirical formula C6H9N3O2 . It has a molecular weight of 155.15 . The SMILES string for this compound is CC(C)n1cc(nn1)C(O)=O .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, such as this compound, can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The InChI string for this compound is1S/C6H9N3O2/c1-4(2)9-3-5(6(10)11)7-8-9/h3-4H,1-2H3,(H,10,11) . This provides a standardized way to represent the compound’s structure. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (155.15), empirical formula (C6H9N3O2), and SMILES string (CC(C)n1cc(nn1)C(O)=O) .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid and related molecules are significant for the synthesis of various biologically active compounds. A study by Ferrini et al. (2015) demonstrates the use of a related molecule, 5-amino-1,2,3-triazole-4-carboxylic acid, in creating peptidomimetics and compounds based on the triazole scaffold, often used in pharmaceuticals. This study highlights the versatility of triazole derivatives in drug development, especially in the synthesis of HSP90 inhibitors (Ferrini, 2015).

Bioisostere Applications

Giraudo et al. (2018) explored the hydroxy-1,2,3-triazole as a bioisostere of the carboxylic acid function, expanding its applications in biomimetics of γ-aminobutyric acid (GABA). This study underscores the potential of 1,2,3-triazoles in designing compounds that interact with neurotransmitter systems, offering insights into novel pharmacological interventions (Giraudo, 2018).

Synthesis of Triazole Derivatives

The synthesis of 1-aryl 1,2,3-triazoles, as shown by Khadem et al. (1968), demonstrates the chemical versatility and adaptability of triazole derivatives. This research provides essential insights into the structural manipulation of triazole compounds, crucial for various scientific applications (Khadem, 1968).

Continuous Manufacturing of Triazole Compounds

Karlsson et al. (2017) developed a safe and efficient continuous process for synthesizing 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, demonstrating the scalability of triazole synthesis for industrial applications. This study highlights the potential for large-scale production of triazolederivatives in drug development and other chemical industries (Karlsson, 2017).

Supramolecular Interactions of Triazoles

The work of Schulze and Schubert (2014) delves into the supramolecular interactions of 1,2,3-triazoles, emphasizing their diverse applications in supramolecular and coordination chemistry. The study outlines the unique characteristics of 1H-1,2,3-triazoles, including their nitrogen-rich structure, which enables complexation with various ions. This research is pivotal for understanding the broader applications of triazoles in chemistry, beyond their initial scope in click chemistry (Schulze & Schubert, 2014).

Antimicrobial Activity

Holla et al. (2005) investigated the antimicrobial activity of certain 1,2,3-triazole derivatives, showcasing their potential in addressing microbial resistance. This study provides insights into the therapeutic applications of triazole derivatives as antimicrobial agents (Holla et al., 2005).

Safety and Hazards

Mecanismo De Acción

- The primary targets of 1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid are not explicitly mentioned in the literature. However, we know that the 1,2,3-triazole moiety can serve as a hydrogen bond acceptor and donor at the active site of receptors . This suggests that the compound likely interacts with specific proteins or enzymes.

- Triazoles have been explored in various contexts, including anti-ChE (cholinesterase) activity . This suggests a potential role in neurotransmitter regulation.

Target of Action

Biochemical Pathways

Propiedades

IUPAC Name |

1-propan-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4(2)9-3-5(6(10)11)7-8-9/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKMIOZCNDLJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-(morpholin-4-ylsulfonyl)-2-pyrrolidin-1-ylphenyl]acetamide hydrochloride](/img/structure/B3339708.png)

![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B3339715.png)

![5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3339730.png)

![(S,S)-(COD)Ir[Ph-SpinPHOX]](/img/structure/B3339731.png)

![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3339737.png)

![2-methyl-6-[[(2R)-2-[(2R)-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride](/img/structure/B3339768.png)